![molecular formula C24H17FN4O4 B2796185 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1251709-12-2](/img/structure/B2796185.png)
3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Derivatives of the pyrazoloquinoline family, including the compound , have been synthesized through various methods. For instance, Coutts and El-Hawari (1977) described the preparation and properties of certain spiro compounds, which are structurally related to pyrazoloquinolines (Coutts & El-Hawari, 1977). Similarly, Nagarajan and Shah (1992) explored the synthesis of pyrazolo[3,4-c]quinoline derivatives (Nagarajan & Shah, 1992).
Chemical Properties : Studies have investigated the chemical properties of these derivatives, such as their photophysical properties, fluorescence behavior, and electrochemical properties. For example, Mac et al. (2007) compared the fluorescence behavior of different dyes in this chemical family (Mac et al., 2007).
Applications in Fluorescence and Sensing
Fluorescent Materials : Pyrazoloquinoline derivatives have been reported as efficient fluorescent materials. Mu et al. (2010) discussed the quenching and recovery of fluorescence in these compounds, highlighting their potential in light-emitting devices (Mu et al., 2010).
Molecular Sensors : Rurack et al. (2002) described the use of a pyrazoloquinoline chromophore in the construction of molecular sensors, demonstrating its potential in fluorescence enhancement and ion recognition (Rurack et al., 2002).
Potential Pharmaceutical Applications
Interferon Inducing Activities : Crenshaw et al. (1976) reported on the interferon-inducing activities of derivatives related to pyrazoloquinolines, indicating potential pharmaceutical applications (Crenshaw, Luke, & Siminoff, 1976).
Antibacterial Activity : Tomišić et al. (2002) synthesized new ciprofloxacin derivatives, including fluoroquinoline compounds, and tested their antibacterial activity, although they found lower activities compared to ciprofloxacin itself (Tomišić et al., 2002).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O4/c1-32-21-9-6-14(10-22(21)33-2)23-19-13-26-20-8-7-15(25)11-18(20)24(19)28(27-23)16-4-3-5-17(12-16)29(30)31/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMWNNBJGUOBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)
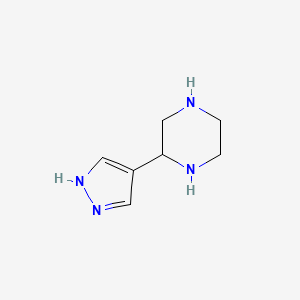

![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

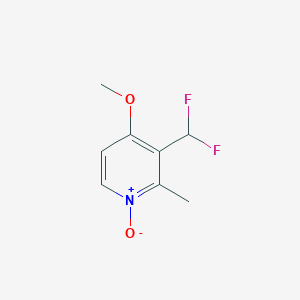
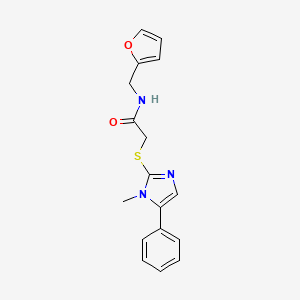
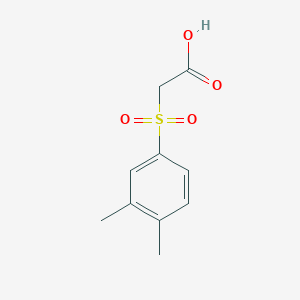
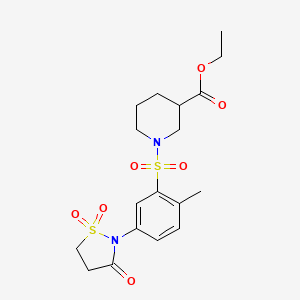
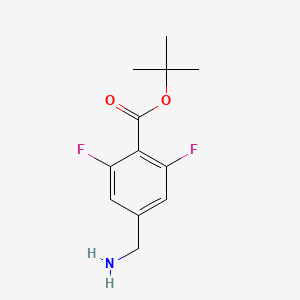
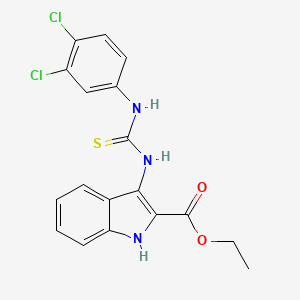
![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)


